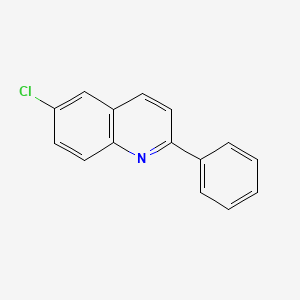

6-Chloro-2-phenylquinoline

Descripción general

Descripción

6-Chloro-2-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, chemistry, and industry. The presence of a phenyl group at the 2-position and a chlorine atom at the 6-position of the quinoline ring imparts unique chemical properties to this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-phenylquinoline can be achieved through several methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene . These methods typically require specific reaction conditions, including controlled temperatures and the use of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process . Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-2-phenylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Chloro-2-phenylquinoline and its derivatives have been extensively studied for their potential therapeutic applications:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli with varying zones of inhibition, suggesting structural modifications can enhance antibacterial efficacy.

| Compound | Bacterial Strain | Activity (Zone of Inhibition) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 mm |

| Escherichia coli | 12 mm | |

| Bacillus subtilis | 14 mm |

- Anticancer Properties : The compound has demonstrated potential as an anticancer agent by inducing apoptosis in cancer cell lines. It acts as an inhibitor of histone deacetylases (HDACs), which are crucial for cancer cell proliferation.

| Concentration (µM) | Apoptotic Rate (%) |

|---|---|

| 1 | 10.10 |

| 2 | 15.53 |

| 4 | 27.92 |

- Antiviral Effects : Studies have suggested that derivatives may inhibit viral replication by interfering with viral enzymes or cellular receptors involved in viral entry.

Biological Research

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways associated with cancer progression, such as lactate dehydrogenase (LDH) and HDACs.

- DNA Interaction : Quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes.

Industrial Applications

In addition to its biological significance, this compound is utilized in the synthesis of specialty chemicals and materials, including dyes and pigments. Its reactivity as an acyl chloride allows it to be used as an intermediate in the synthesis of various quinoline derivatives.

Case Studies

Several studies have explored the biological activities and synthetic routes of related compounds:

- Antibacterial Evaluation : A series of quinoline derivatives were synthesized and tested against various bacterial strains, revealing that structural modifications significantly impacted their antibacterial potency.

- Anticancer Studies : In a study evaluating HDAC inhibitors, compounds similar to this compound showed selective inhibition against HDAC3 with promising antiproliferative effects on cancer cell lines.

- Structure–Activity Relationship (SAR) : A detailed SAR study indicated that the introduction of halogen substituents enhances antibacterial activity while variations in side chains influence anticancer efficacy .

Mecanismo De Acción

The mechanism of action of 6-Chloro-2-phenylquinoline varies depending on its application. In antimicrobial activity, it is believed to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase . In anticancer applications, the compound may inhibit specific enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary, but the compound’s ability to interact with biological macromolecules is a key factor in its activity .

Comparación Con Compuestos Similares

6-Chloro-2-phenylquinoline can be compared with other quinoline derivatives such as:

2-Phenylquinoline: Lacks the chlorine atom at the 6-position, which may result in different chemical reactivity and biological activity.

6-Chloroquinoline: Lacks the phenyl group at the 2-position, which can affect its overall properties.

2-Phenyl-4-chloroquinoline: The chlorine atom is at the 4-position instead of the 6-position, leading to different substitution patterns and reactivity.

The presence of both the phenyl group and the chlorine atom in this compound makes it unique and imparts specific chemical and biological properties that are not observed in its analogs .

Actividad Biológica

6-Chloro-2-phenylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C16H10ClN and features a chloro substituent at the 6-position of the quinoline ring. This substitution is crucial as it influences the compound's reactivity and biological activity, enhancing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to form derivatives through reactions with nucleophiles. These derivatives can interact with critical biological systems, including:

- DNA : Some quinoline derivatives are known to intercalate into DNA, affecting replication and transcription processes.

- Enzymes : They can inhibit various enzymes involved in metabolic pathways.

- Cellular Receptors : Interaction with cellular receptors can lead to altered signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , particularly against bacterial strains such as Staphylococcus aureus. A study highlighted that modifications at the C-2 position significantly influenced the compound's efficacy against these pathogens, showcasing a robust structure-activity relationship (SAR) .

Antiviral Activity

The compound has been investigated for its antiviral potential , particularly against enteroviruses. In a study involving quinoline analogs, certain derivatives demonstrated submicromolar EC50 values against EV-D68, indicating strong antiviral activity and a high selectivity index . This suggests that this compound could be further developed as an antiviral agent.

Anticancer Activity

This compound derivatives have shown promising anticancer effects . In vitro studies revealed significant antiproliferative activity against colorectal cancer cell lines (Caco-2 and HCT-116). The IC50 values for several derivatives were reported, indicating their potential as anticancer agents . The mechanism involves inhibition of the PI3K/AKT signaling pathway, which is critical for cancer cell survival and proliferation.

Structure-Activity Relationship (SAR)

The SAR studies have been pivotal in understanding how different substitutions affect the biological activity of this compound. Key findings include:

| Compound Modification | Biological Activity | IC50 Values (µM) |

|---|---|---|

| 4-Hydroxy group | Increased antiproliferative activity | Caco-2: 37.4; HCT-116: 8.9 |

| Aromatic substitutions | Enhanced antiviral activity | EC50 < 1 (submicromolar range) |

| Chloro at C-6 | Improved antimicrobial potency | Not specified |

These modifications highlight that specific functional groups can significantly enhance the compound's efficacy against various targets.

Case Studies

- Antiviral Efficacy Against EV-D68 :

- Anticancer Activity in Colorectal Carcinoma :

- Antimicrobial Studies :

Propiedades

IUPAC Name |

6-chloro-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN/c16-13-7-9-15-12(10-13)6-8-14(17-15)11-4-2-1-3-5-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMVZKKDRDQEIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452664 | |

| Record name | 2-PHENYL-6-CHLOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60301-56-6 | |

| Record name | 2-PHENYL-6-CHLOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.